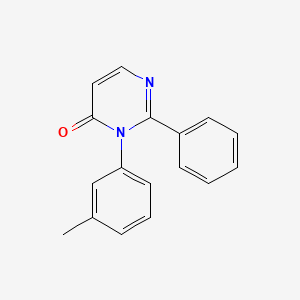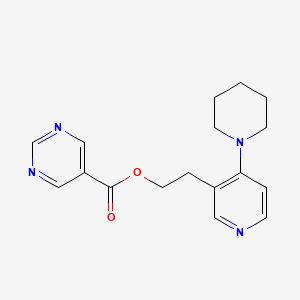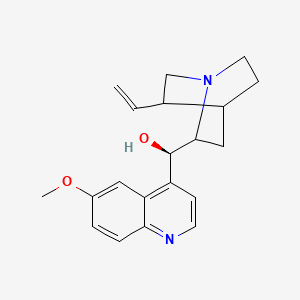
(R)-(6-methoxy-4-quinolyl)-(5-vinylquinuclidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol, also known as quinine, is a naturally occurring alkaloid derived from the bark of the cinchona tree. It has been historically significant for its use as an antimalarial agent. The compound is characterized by its complex structure, which includes a quinoline ring and a quinuclidine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol typically involves multiple steps. One common method starts with the extraction of quinine from cinchona bark. The process involves treating the bark with lime and sodium hydroxide, followed by kerosene extraction. The resulting extract is then neutralized with dilute sulfuric acid to precipitate quinine sulfate, which is further treated with ammonia to obtain quinine .
Industrial Production Methods
Industrial production of quinine involves large-scale extraction from cinchona bark. The process is optimized to maximize yield and purity. The extracted quinine is then purified through crystallization and other separation techniques to obtain the final product.
化学反応の分析
Types of Reactions
(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Quinine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert quinine to dihydroquinine.
Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on cellular processes and as a tool in molecular biology.
Medicine: Primarily used as an antimalarial drug. It is also being researched for its potential in treating other diseases such as lupus and arthritis.
Industry: Employed in the production of various pharmaceuticals and as a standard in analytical chemistry.
作用機序
The primary mechanism of action of (1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol involves its interaction with the heme group in the malaria parasite. Quinine binds to heme, preventing its detoxification and leading to the accumulation of toxic heme derivatives, which ultimately kill the parasite . The compound also affects the parasite’s DNA replication and protein synthesis pathways.
類似化合物との比較
Similar Compounds
Quinidine: An isomer of quinine with similar antimalarial properties but different pharmacokinetics.
Cinchonidine: Another alkaloid from cinchona bark with antimalarial activity.
Cinchonine: Similar in structure and function to quinine but less potent.
Uniqueness
(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol is unique due to its specific stereochemistry, which contributes to its effectiveness as an antimalarial agent. Its ability to interact with heme and disrupt the parasite’s metabolic processes sets it apart from other similar compounds.
特性
IUPAC Name |
(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13?,14?,19?,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUPRKONTZGTKE-WGFDLZGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
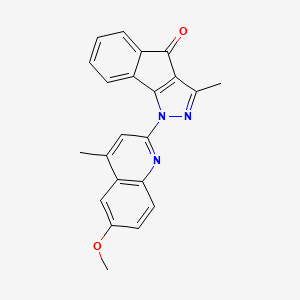

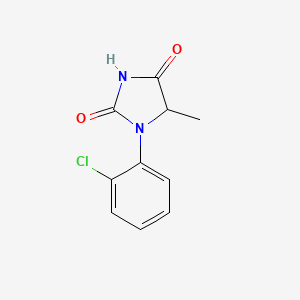
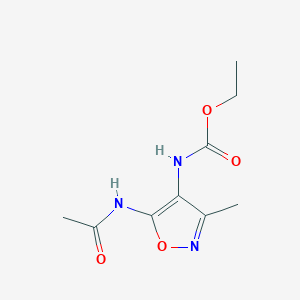
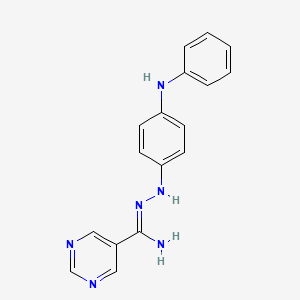
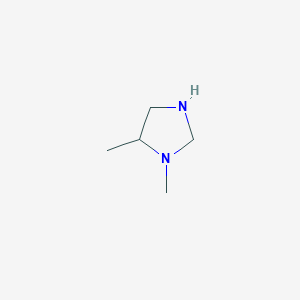
![ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate](/img/structure/B12908931.png)
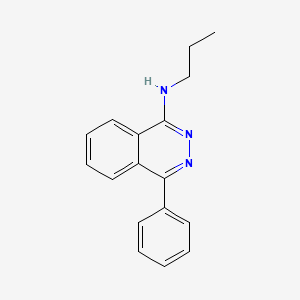
![2-[2,2-Bis(diphenylphosphanyl)ethyl]-1,1-dimethylhydrazine](/img/structure/B12908939.png)

![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)

